Cas no 219998-30-8 (2,4,6-Trifluoroanisole)

2,4,6-Trifluoroanisole 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Trifluoro-2-methoxybenzene
- 2,4,6-Trifluoroanisole
- Benzene, 1,3,5-trifluoro-2-Methoxy- (9CI)
- DTXSID90380303
- MFCD01631502
- CS-0186290
- D97445
- AKOS006228219
- A815820
- 1, 3, 5-trifluoro-2-methoxybenzene
- SCHEMBL443415
- 219998-30-8
- Benzene,1,3,5-trifluoro-2-methoxy-(9ci)
- 1,3,5-trifluoro-2-methoxy-benzene
- JS-4216
- FT-0676265
-
- MDL: MFCD01631502
- インチ: InChI=1S/C7H5F3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
- InChIKey: ZLRIBYUOFAKHEF-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1F)F)F
計算された属性
- せいみつぶんしりょう: 162.02900
- どういたいしつりょう: 162.029
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2A^2
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.285
- ふってん: 158.6°C at 760 mmHg
- フラッシュポイント: 35°(95°F)
- 屈折率: 1.4400
- PSA: 9.23000
- LogP: 2.11250
2,4,6-Trifluoroanisole セキュリティ情報
- 危険物輸送番号:UN3271
- 危険レベル:3
- セキュリティ用語:3
- 包装等級:III
- 包装グループ:III
2,4,6-Trifluoroanisole 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2,4,6-Trifluoroanisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26852-5g |
2,4,6-Trifluoroanisole, 97% |
219998-30-8 | 97% | 5g |
¥4138.00 | 2023-03-09 | |
Apollo Scientific | PC0511-5g |
2,4,6-Trifluoroanisole |
219998-30-8 | 98% | 5g |
£72.00 | 2025-02-19 | |
Alichem | A015000617-500mg |
2,4,6-Trifluoroanisole |
219998-30-8 | 97% | 500mg |
$855.75 | 2023-09-02 | |
Apollo Scientific | PC0511-10g |
2,4,6-Trifluoroanisole |
219998-30-8 | 98% | 10g |
£115.00 | 2025-02-19 | |
Apollo Scientific | PC0511-1g |
2,4,6-Trifluoroanisole |
219998-30-8 | 98% | 1g |
£20.00 | 2025-02-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26852-1g |
2,4,6-Trifluoroanisole, 97% |
219998-30-8 | 97% | 1g |
¥1330.00 | 2023-03-09 | |
A2B Chem LLC | AB70896-5g |
1,3,5-Trifluoro-2-methoxybenzene |
219998-30-8 | 95+% | 5g |
$115.00 | 2024-04-20 | |
Aaron | AR003OPO-10g |
1,3,5-Trifluoro-2-methoxybenzene |
219998-30-8 | 95% | 10g |
$197.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1055044-1g |
1,3,5-Trifluoro-2-methoxybenzene |
219998-30-8 | 95+% | 1g |
$180 | 2024-06-07 | |
eNovation Chemicals LLC | Y1055044-5g |
1,3,5-Trifluoro-2-methoxybenzene |
219998-30-8 | 95+% | 5g |
$180 | 2025-02-27 |
2,4,6-Trifluoroanisole 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
2,4,6-Trifluoroanisoleに関する追加情報
Introduction to 2,4,6-Trifluoroanisole (CAS No. 219998-30-8) and Its Emerging Applications in Chemical Biology
2,4,6-Trifluoroanisole, identified by the Chemical Abstracts Service Number (CAS No.) 219998-30-8, is a fluorinated aromatic ether that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This compound, characterized by a benzene ring substituted with three fluorine atoms at the 2, 4, and 6 positions in addition to a methoxy group, exhibits distinct chemical reactivity and functional versatility. The introduction of fluorine atoms into the aromatic core not only modifies its electronic distribution but also enhances its stability and lipophilicity, making it a valuable scaffold for pharmaceutical and agrochemical applications.
The synthesis and characterization of 2,4,6-Trifluoroanisole have been extensively studied to understand its role in organic transformations and biological interactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound through fluorination reactions of anisole derivatives. These methods often involve catalytic processes that introduce fluorine atoms with high selectivity, minimizing side reactions and improving yield. The compound’s stability under various reaction conditions has made it a preferred choice for researchers exploring novel synthetic pathways.
In the realm of chemical biology, 2,4,6-Trifluoroanisole has been investigated for its potential as a ligand in drug discovery. Its ability to interact with biological targets such as enzymes and receptors stems from the electron-withdrawing nature of the fluorine substituents, which modulate its binding affinity. Studies have shown that derivatives of 2,4,6-Trifluoroanisole exhibit inhibitory effects on certain enzymes implicated in metabolic disorders and inflammatory diseases. The fluorine atoms enhance the compound’s bioavailability by reducing metabolic degradation, thereby prolonging its therapeutic efficacy.
One of the most compelling aspects of 2,4,6-Trifluoroanisole is its role in developing fluorescent probes for biochemical assays. The compound’s aromatic structure and fluorine substitution make it an excellent candidate for fluorescence quenching or enhancement applications. Researchers have leveraged these properties to create sensitive detectors for metal ions and reactive oxygen species in biological systems. Such probes are crucial for understanding cellular processes and diagnosing diseases at the molecular level.
The pharmaceutical industry has also explored 2,4,6-Trifluoroanisole as a building block for more complex drug molecules. Its structural motif is incorporated into libraries of compounds screened for pharmacological activity. For instance, modifications at the methoxy or fluoro positions have led to the discovery of novel agents with antimicrobial and anti-cancer properties. The compound’s versatility allows chemists to fine-tune its pharmacokinetic profile by adjusting substituents while maintaining core structural integrity.
From an agrochemical perspective, 2,4,6-Trifluoroanisole derivatives have shown promise as intermediates in pesticide formulations. The fluorinated aromatic ring contributes to the compounds’ resistance to environmental degradation, ensuring prolonged activity in crop protection applications. Additionally, the methoxy group provides a handle for further functionalization, enabling the development of next-generation agrochemicals with improved safety profiles.
The spectroscopic properties of 2,4,6-Trifluoroanisole make it useful in analytical chemistry for identifying and quantifying trace amounts of this compound in environmental and biological samples. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are particularly effective in elucidating its structure and monitoring its interactions with other molecules. These analytical tools are essential for ensuring the purity and consistency of 2,4,6-Trifluoroanisole across different applications.
Recent research has also highlighted the compound’s potential in material science, where it serves as a precursor for advanced polymers with enhanced thermal stability and electrical conductivity. The fluorine atoms contribute to these materials’ resistance to chemical attack and their ability to function under extreme conditions. Such developments underscore the broad utility of 2,4,6-Trifluoroanisole beyond traditional pharmaceuticals.
In conclusion, 2 ,4 ,6 -Trifluoroanisole (CAS No . 219998-30-8) represents a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications in drug discovery, fluorescent probing, agrochemical development, material science, and analytical chemistry . As research continues to uncover new possibilities, 2 ,4 ,6 -Trifluoroanisole is poised to remain at forefront of innovation in chemical biology .
219998-30-8 (2,4,6-Trifluoroanisole) 関連製品
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